N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-methylbenzamide hydrochloride
Description
This compound is a benzothiazole-derived amide featuring a 6-chloro substituent on the benzothiazole ring, a 3-methylbenzamide moiety, and a diethylaminoethyl side chain. Its molecular formula is C21H25Cl2N3OS (molecular weight: 438.4), with the hydrochloride salt enhancing its solubility in polar solvents .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-3-methylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3OS.ClH/c1-4-24(5-2)11-12-25(20(26)16-8-6-7-15(3)13-16)21-23-18-10-9-17(22)14-19(18)27-21;/h6-10,13-14H,4-5,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTFIIWHGFYLIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC=CC(=C3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-methylbenzamide hydrochloride, also known by its CAS number 1185096-25-6, is a compound with significant biological activity, particularly in pharmacological research. This article explores its biological properties, including its mechanism of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 438.41 g/mol. It features a chlorobenzo[d]thiazole moiety and a diethylaminoethyl side chain, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H25Cl2N3OS |
| Molecular Weight | 438.41 g/mol |
| CAS Number | 1185096-25-6 |
| IUPAC Name | N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-3-methylbenzamide; hydrochloride |
Research indicates that this compound interacts with various neurotransmitter systems, particularly the opioid receptors (μ-opioid receptor, δ-opioid receptor, and κ-opioid receptor). The binding affinity and selectivity for these receptors are crucial for its pharmacological effects. For instance, studies have shown that modifications in the structure of similar compounds can significantly alter their receptor binding affinities and agonist activities .
Key Findings on Receptor Binding
- μ-opioid Receptor (MOR) : The compound exhibits a notable affinity for MOR, which is linked to analgesic effects.
- δ-opioid Receptor (DOR) : It also interacts with DOR but with varying potency depending on structural modifications.
- κ-opioid Receptor (KOR) : The activity at KOR is less pronounced compared to MOR and DOR.
Pharmacological Effects
The biological activity of this compound has been characterized through various in vitro studies:
Sedative Effects
In vivo studies using zebrafish models have demonstrated sedative properties attributed to compounds within the same chemical family. These findings suggest potential applications in managing anxiety and sleep disorders .
Analgesic Properties
The compound has shown promise as an analgesic agent due to its interaction with opioid receptors. This could make it a candidate for pain management therapies.
Case Studies
- Zebrafish Model : A study evaluated the sedative effects of similar compounds in adult zebrafish, providing insights into the behavioral impacts of opioid receptor modulation .
- Receptor Binding Studies : In vitro autoradiography experiments indicated that the compound effectively displaces radiolabeled ligands at MOR, suggesting high binding affinity and potential for therapeutic applications in pain management .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations :
- Substituent Effects : The 6-chloro group in the target compound and may enhance electrophilic reactivity or receptor binding compared to the 6-ethoxy group in , which could increase steric bulk and reduce membrane permeability .
- Side Chain Variations: The diethylaminoethyl group in the target compound vs. dimethylaminopropyl in may alter pharmacokinetics; longer alkyl chains (e.g., propyl) could prolong half-life but increase lipophilicity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways and reaction conditions for synthesizing this compound with high purity?
- Methodological Answer :
- Step 1 : Begin with acylation of 6-chlorobenzo[d]thiazol-2-amine using 3-methylbenzoyl chloride in a polar aprotic solvent (e.g., DMF) under inert gas (N₂/Ar) at 60–80°C for 6–8 hours .
- Step 2 : Introduce the diethylaminoethyl group via nucleophilic substitution. React the intermediate with 2-(diethylamino)ethyl chloride in ethanol at reflux (78°C) for 12 hours. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
- Step 3 : Purify the crude product via recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution with dichloromethane:methanol 95:5). Final purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- 1H/13C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, diethylaminoethyl -CH₂- at δ 2.5–3.0 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with exact mass matching C₂₁H₂₅ClN₃O₂S (calculated: 418.1352) .
- HPLC : Assess purity using a reverse-phase column (≥95% purity threshold). Adjust mobile phase (e.g., 0.1% TFA in acetonitrile/water) to resolve closely eluting impurities .
Q. How do the compound’s functional groups influence its reactivity in downstream modifications?
- Methodological Answer :
- Amide Group : Susceptible to hydrolysis under acidic/basic conditions. For stability, store in anhydrous solvents (e.g., DMSO) at –20°C .
- Chlorobenzo[d]thiazole : Participates in Suzuki couplings (e.g., with boronic acids) for structural diversification. Use Pd(PPh₃)₄ catalyst in THF/water (3:1) at 80°C .
- Diethylaminoethyl Group : Acts as a protonable site for salt formation (e.g., hydrochloride salt enhances aqueous solubility). Confirm salt formation via Cl⁻ titration (AgNO₃ test) .
Advanced Research Questions
Q. How can computational modeling predict biological target interactions or reaction pathways?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR). Optimize ligand poses using the AMBER force field and solvation models .
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to explore acylation transition states. Validate with experimental kinetics (e.g., Arrhenius plots) .
- ADMET Prediction : Utilize SwissADME to estimate logP (lipophilicity) and CYP450 inhibition profiles. Cross-validate with in vitro hepatocyte assays .
Q. What experimental strategies resolve discrepancies in reported biological activity across assays?
- Methodological Answer :
- Assay Optimization : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times (24–72 hours), and solvent controls (DMSO ≤0.1%) .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., N-deethylated derivatives) that may contribute to off-target effects .
- Dose-Response Curves : Perform triplicate experiments with Hill slope analysis to distinguish true efficacy (EC₅₀) from assay artifacts .
Q. What mechanistic insights explain the compound’s stability under physiological conditions?
- Methodological Answer :
- Degradation Studies : Incubate in PBS (pH 7.4, 37°C) for 24–48 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed amide) .
- Accelerated Stability Testing : Expose to heat (40°C) and humidity (75% RH) for 1 month. Use Arrhenius modeling to extrapolate shelf-life .
- Chelation Effects : Test metal-catalyzed oxidation by adding EDTA (1 mM) to buffers. Compare stability with/without antioxidants (e.g., ascorbic acid) .
Q. How can reaction engineering improve scalability without compromising yield?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors for acylation steps (residence time: 30 min, 80°C). Achieve >90% conversion with inline IR monitoring .
- Solvent Recycling : Use distillation to recover DMF after precipitation. Confirm solvent purity via GC-MS to avoid cross-contamination .
- Process Analytical Technology (PAT) : Integrate real-time Raman spectroscopy for crystallization endpoint detection, reducing batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
